4-Iodo-2-methoxy-6-methylpyridine
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Overview
Description
4-Iodo-2-methoxy-6-methylpyridine: is a versatile organic compound with the molecular formula C7H8INO It is a derivative of pyridine, characterized by the presence of iodine, methoxy, and methyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxy-6-methylpyridine typically involves the iodination of 2-methoxy-6-methylpyridine. One common method is the Sandmeyer reaction , where 2-methoxy-6-methylpyridine is first diazotized and then treated with potassium iodide to introduce the iodine atom . Another method involves the direct iodination of 2-methoxy-6-methylpyridine using iodine and a suitable oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, optimized for yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-methoxy-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed:
Substitution Reactions: Products include azido, cyano, or other substituted pyridines.
Coupling Reactions: Formation of biaryl compounds or other complex structures.
Oxidation: Products may include iodinated pyridine derivatives with higher oxidation states.
Scientific Research Applications
4-Iodo-2-methoxy-6-methylpyridine has diverse applications in scientific research:
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methoxy-6-methylpyridine in various reactions involves the activation of the iodine atom, which serves as a leaving group in substitution and coupling reactions. The methoxy and methyl groups influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules .
Comparison with Similar Compounds
- 3-Iodo-2-methoxy-5-methylpyridine
- 2-Chloro-4-iodo-5-methylpyridine
- 2-Fluoro-3-iodo-5-methylpyridine
Comparison: 4-Iodo-2-methoxy-6-methylpyridine is unique due to the specific positioning of its substituents, which imparts distinct reactivity and properties compared to its analogs. The presence of the methoxy group at the 2-position and the iodine at the 4-position makes it particularly suitable for certain synthetic applications, such as selective coupling reactions and the formation of complex molecular architectures .
Properties
Molecular Formula |
C7H8INO |
---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
4-iodo-2-methoxy-6-methylpyridine |
InChI |
InChI=1S/C7H8INO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3 |
InChI Key |
JAILFRXPTGCDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)I |
Origin of Product |
United States |
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